molecular formula C8H8N2 B105444 2,3-Dimethylisonicotinonitrile CAS No. 131895-50-6

2,3-Dimethylisonicotinonitrile

Cat. No. B105444
M. Wt: 132.16 g/mol
InChI Key: QBCBKMUZABMXJU-UHFFFAOYSA-N
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Description

2,3-Dimethylisonicotinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 . It is used in laboratory settings .

Scientific Research Applications

Alzheimer's Disease Diagnosis

  • Neurofibrillary Tangles and Beta-Amyloid Plaques Detection: A study by Shoghi-Jadid et al. (2002) explored the use of a derivative of 2,3-Dimethylisonicotinonitrile in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid senile plaques in the brains of Alzheimer's disease patients. This method correlated with memory performance scores, offering a noninvasive technique for monitoring Alzheimer's disease progression (Shoghi-Jadid et al., 2002).

Chemical Synthesis and Reactions

  • Cycloaddition Reaction Study: SuzukiYoshio (1971) investigated the cycloaddition reaction of dimethyl acetylenedicarboxylate with 2,6-dimethylphenylisonitrile. X-ray diffraction analysis provided insights into the structure of the resulting 3:2 adduct, contributing to understanding reaction routes (SuzukiYoshio, 1971).
  • Isonitriles Reaction with Permmethylzirconocene: Valadez et al. (2016) examined how isonitriles react with a permethylzirconocene complex, leading to η2-iminoacyl complexes. Their findings add to the knowledge of organometallic chemistry and complex formation (Valadez et al., 2016).

Agriculture and Horticulture

  • Nitrification Inhibitor Development: Zerulla et al. (2001) and Huérfano et al. (2016) discussed the use of 3,4-Dimethylpyrazole phosphate (DMPP) and 3,4-dimethylpyrazole succinic (DMPSA) as nitrification inhibitors in agriculture. These studies highlighted their role in reducing nitrate leaching and N2O emissions, thereby improving nitrogen utilization efficiency and crop yields (Zerulla et al., 2001); (Huérfano et al., 2016).

Environmental Applications

  • Cyanide Detection in Water: Schramm et al. (2016) developed compounds derived from malononitrile for detecting cyanide in water. These compounds acted as optical devices, changing color in response to the presence of cyanide, demonstrating potential for environmental monitoring (Schramm et al., 2016).

Chemical Synthesis

  • Multicomponent Reaction Synthesis: Ryzhkova et al. (2021) utilized multicomponent reactions involving malononitrile for synthesizing biologically active compounds. This approach underscores the versatility of malononitrile derivatives in organic synthesis (Ryzhkova et al., 2021).

Polymer Science

  • Nitrification Inhibitor Polymer Synthesis: Gao et al. (2021) synthesized a novel polymer nitrification inhibitor from acrylic acid and 3,4-dimethylpyrazole. This polymer showed effective nitrification inhibition and phosphate-solubilizing ability, with implications for soil and fertilizer management (Gao et al., 2021).

Safety And Hazards

The safety data sheet for 2,3-Dimethylisonicotinonitrile indicates that it is a highly flammable liquid and vapor. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3-dimethylpyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCBKMUZABMXJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylisonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Foroozesh, Q Jiang, J Sridhar, J Liu… - Journal of …, 2013 - ncbi.nlm.nih.gov
DESIGN, SYNTHESIS, AND EVALUATION OF A FAMILY OF PROPARGYL PYRIDINYL ETHERS AS POTENTIAL CYTOCHROME P450 INHIBITORS - PMC Back to Top Skip to main …
Number of citations: 1 www.ncbi.nlm.nih.gov

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